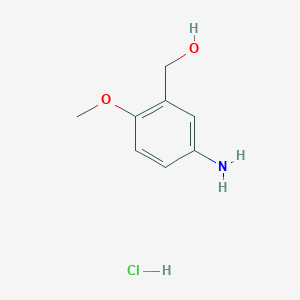

(5-Amino-2-methoxyphenyl)methanol;hydrochloride

Description

(5-Amino-2-methoxyphenyl)methanol hydrochloride (CAS 7149-10-2) is a hydrochloride salt derivative of an aromatic amine. Its molecular formula is C₈H₁₂ClNO₂, and it is also known by synonyms such as 3-Methoxy-4-hydroxybenzylamine hydrochloride and N-Vanillylamine Hydrochloride . The hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Structurally, it features a methoxy group at the 2-position and an aminomethyl group at the 5-position on a phenolic ring, with a hydroxyl group at the 4-position.

Properties

IUPAC Name |

(5-amino-2-methoxyphenyl)methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-8-3-2-7(9)4-6(8)5-10;/h2-4,10H,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWMVNAFIZRBPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-methoxyphenyl)methanol;hydrochloride typically involves the following steps:

Nitration: The starting material, 2-methoxybenzene, undergoes nitration to introduce a nitro group at the 5-position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Hydroxymethylation: The resulting 5-amino-2-methoxybenzene is subjected to hydroxymethylation, where formaldehyde is used to introduce the methanol group.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of (5-Amino-2-methoxyphenyl)methanol;hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methoxyphenyl)methanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to modify the amino group.

Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenating agents or nucleophiles are used under controlled conditions.

Major Products

Oxidation: 5-Amino-2-methoxybenzaldehyde or 5-Amino-2-methoxybenzoic acid.

Reduction: Various reduced forms of the amino group.

Substitution: Derivatives with different functional groups replacing the amino or methoxy groups.

Scientific Research Applications

(5-Amino-2-methoxyphenyl)methanol;hydrochloride has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Amino-2-methoxyphenyl)methanol;hydrochloride exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group may participate in hydrophobic interactions. These interactions can influence enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Substituted Phenolic Rings

2-Amino-5-Methylphenol Hydrochloride (Compound 4a/4b)

- Structure: Contains a methyl group at the 5-position instead of an aminomethyl group.

- Synthesis : Prepared via trichloroacetyl chloride and THF, followed by hydrolysis with HCl (50.8% yield) .

- Key Differences: The absence of the methanol group reduces polarity compared to the target compound.

N-(5-Amino-2-methoxyphenyl)acetamide Hydrochloride (CAS 117215-82-4)

- Structure: Substitutes the methanol group with an acetamide moiety.

- Properties : Molecular weight = 216.66; lower microbial toxicity compared to nitroaromatic analogs .

- Biological Activity: Exhibits reduced inhibitory effects on methanogens (50% inhibition at >25 μM) .

[5-(Aminomethyl)-2-fluorophenyl]methanol Hydrochloride

- Structure : Fluorine replaces the methoxy group at the 2-position.

- Properties: Molecular formula = C₈H₁₁ClFNO; fluorine’s electronegativity may enhance binding affinity in biological systems .

Hydroxyacetophenone Derivatives

1-(5-Amino-2-hydroxyphenyl)-2-chloroethanone Hydrochloride

- Structure: Features a chloroethanone group instead of methanol.

- Physical Properties : Melting point = 135°C (varies by synthesis route) .

- Synthesis : Prepared via Friedel-Crafts chloroacetylation and HCl hydrolysis .

1-(5-Amino-2,4-dihydroxyphenyl)ethanone Hydrochloride

Comparative Analysis Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Melting Point (°C) |

|---|---|---|---|---|

| (5-Amino-2-methoxyphenyl)methanol HCl | C₈H₁₂ClNO₂ | 191.63 | -OCH₃, -CH₂NH₂, -OH | Not reported |

| N-(5-Amino-2-methoxyphenyl)acetamide HCl | C₉H₁₃ClN₂O₂ | 216.66 | -OCH₃, -NHCOCH₃ | Not reported |

| 1-(5-Amino-2-hydroxyphenyl)-2-chloroethanone HCl | C₈H₈ClNO₂ | 185.61 | -Cl, -COCH₃, -OH | 135 |

| [5-(Aminomethyl)-2-fluorophenyl]methanol HCl | C₈H₁₁ClFNO | 191.63 | -F, -CH₂NH₂, -OH | Not reported |

Biological Activity

(5-Amino-2-methoxyphenyl)methanol;hydrochloride, also known by its CAS number 90087-08-4, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenolic structure with an amino group and a methoxy substituent, which are known to influence its reactivity and biological interactions. The chemical formula is C9H13ClN2O2, and it has been characterized using various analytical techniques such as NMR and mass spectrometry to confirm its structure and purity .

The biological activity of (5-Amino-2-methoxyphenyl)methanol;hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its mechanism can involve:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking their function.

- Receptor Interaction : It may modulate signaling pathways by interacting with various receptors involved in physiological processes .

Biological Activities

Research has identified several biological activities associated with (5-Amino-2-methoxyphenyl)methanol;hydrochloride:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in combating oxidative stress. Studies have shown that it can effectively reduce free radicals, comparable to standard antioxidants like ascorbic acid .

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells .

- Neuroprotective Effects : Due to its structural features, it is being investigated for potential neuroprotective effects, particularly in disorders affecting the central nervous system .

Case Studies and Research Findings

Several studies have explored the biological activity of (5-Amino-2-methoxyphenyl)methanol;hydrochloride:

- Study on Antioxidant Activity : A comparative analysis indicated that the compound showed an IC50 value of 18.27 µg/mL in DPPH radical scavenging assays, demonstrating strong antioxidant activity .

- Anticancer Research : In vitro studies reported that derivatives of this compound inhibited the proliferation of various cancer cell lines, suggesting a potential role in cancer therapy .

- Neuropharmacological Studies : Research has indicated that this compound may modulate neurotransmitter systems, presenting opportunities for developing treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.